molecular formula C13H20N4O2S2 B2845599 N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415553-73-8

N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2845599
CAS No.: 2415553-73-8
M. Wt: 328.45
InChI Key: GWMVKRQZRYTWCS-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves the reaction of cyclopropylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with piperidine and cyclopropanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its combination of a thiadiazole ring, piperidine moiety, and cyclopropanesulfonamide group. This unique structure contributes to its diverse pharmacological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S2/c18-21(19,11-3-4-11)16-10-5-7-17(8-6-10)13-15-14-12(20-13)9-1-2-9/h9-11,16H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMVKRQZRYTWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCC(CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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